molecular formula C11H9N3OS B103108 2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 17304-62-0

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B103108
CAS No.: 17304-62-0
M. Wt: 231.28 g/mol
InChI Key: YUHMNVVMEMQSHG-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core substituted with a benzothiazole group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and methylation steps. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent for certain diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazol-5(4H)-one, 1-phenyl-3-methyl-
  • Pyrazol-5(4H)-one, 1-(2-pyridyl)-3-methyl-
  • Pyrazol-5(4H)-one, 1-(2-thiazolyl)-3-methyl-

Uniqueness

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the benzothiazole group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Biological Activity

2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound notable for its unique structural features, which include a pyrazolone core and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C₁₁H₉N₃OS, with a molecular weight of approximately 225.27 g/mol. Its structure can be represented as follows:

PropertyValue
IUPAC Name2-(1,3-benzothiazol-2-yl)-5-methyl-4H-pyrazol-3-one
CAS Number17304-62-0
Molecular FormulaC₁₁H₉N₃OS
Molecular Weight225.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanisms are still under investigation but suggest a multifaceted role in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in the treatment of infections caused by resistant strains.

Antioxidant Properties

The compound also demonstrates notable antioxidant activity. Studies have reported that it can scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has shown promise in reducing inflammation. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted by Umesha et al. revealed that derivatives of pyrazolone compounds exhibited significant antibacterial activity against various pathogens. The study highlighted the effectiveness of this compound compared to standard antibiotics .
  • Antioxidant Study : Another research effort focused on evaluating the antioxidant potential of this compound using various assays. Results indicated that it could effectively reduce oxidative stress markers in cellular models .
  • Anti-inflammatory Research : A recent publication explored the anti-inflammatory properties of benzothiazole derivatives, including the compound . The results demonstrated a significant reduction in inflammatory markers in treated cell cultures .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHMNVVMEMQSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2 g (12.1 mmol) of 2-hydrazino-1,3-benzothiazole and 1.58 g (12.1 mmol) of acetoacetic ester are stirred in 40 ml of glacial acetic acid for 2 hours at 90° C. The mixture is then diluted with water and the precipitated crystals are filtered off with suction, washed again with water and dried under reduced pressure.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
acetoacetic ester
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

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